2-chloro-N-quinolin-5-ylacetamide
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Overview
Description
2-chloro-N-quinolin-5-ylacetamide is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of 2-chloro-N-quinolin-5-ylacetamide can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-quinolin-5-ylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-chloro-N-quinolin-5-ylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-quinolin-5-ylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-chloro-N-quinolin-5-ylacetamide can be compared with other quinoline derivatives, such as:
2-chloro-N-phenylacetamide: Similar in structure but with a phenyl group instead of a quinoline ring.
Quinoline: The parent compound, which serves as the backbone for various derivatives.
Fluoroquinolones: A class of antibiotics that share the quinoline core structure but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-chloro-N-quinolin-5-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-7-11(15)14-10-5-1-4-9-8(10)3-2-6-13-9/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXGPGINYWVRSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357639 |
Source
|
Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121221-08-7 |
Source
|
Record name | 2-Chloro-N-(quinolin-5-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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